1,5-Diamino-3-fluoro-2-nitrobenzene
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Overview
Description
1,5-Diamino-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H6FN3O2 It is a derivative of benzene, where the benzene ring is substituted with amino groups at positions 1 and 5, a fluorine atom at position 3, and a nitro group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diamino-3-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving nitration, halogenation, and amination reactions. One common method involves the nitration of 3-fluoroaniline to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogenation or chemical reduction methods for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
1,5-Diamino-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as sodium borohydride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Potassium carbonate in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Diamino-3-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-diamino-3-fluoro-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Fluoronitrobenzene: Similar in structure but lacks the amino groups.
1,2-Diamino-4-nitrobenzene: Similar but lacks the fluorine atom.
3-Fluoroaniline: Similar but lacks the nitro group.
Uniqueness
1,5-Diamino-3-fluoro-2-nitrobenzene is unique due to the presence of both amino and nitro groups on the benzene ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H6FN3O2 |
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Molecular Weight |
171.13 g/mol |
IUPAC Name |
5-fluoro-4-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6FN3O2/c7-4-1-3(8)2-5(9)6(4)10(11)12/h1-2H,8-9H2 |
InChI Key |
FGIHWCAVCYQVBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)[N+](=O)[O-])F)N |
Origin of Product |
United States |
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